molecular formula C6H12O3 B089769 3-Hydroxy-3-methylpentanoic acid CAS No. 150-96-9

3-Hydroxy-3-methylpentanoic acid

Cat. No.: B089769
CAS No.: 150-96-9
M. Wt: 132.16 g/mol
InChI Key: KEGHVPSZIWXTPY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a branched-chain fatty acid that features a hydroxyl group and a carboxyl group

Biochemical Analysis

Biochemical Properties

3-Hydroxy-3-methylpentanoic acid interacts with several enzymes, proteins, and other biomolecules. It is derived from the reduction of 2-Keto-3-methylvaleric acid, possibly through the action of a lactate dehydrogenase . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-methylpentanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylpentanoic acid using appropriate oxidizing agents. Another method includes the use of organometallic reagents to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-methylpentanoic acid derivatives. The process typically requires specific catalysts and controlled reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: 3-Methyl-2-pentanone, 3-Methylpentanoic acid.

    Reduction: 3-Hydroxy-3-methylpentanol.

    Substitution: 3-Chloro-3-methylpentanoic acid, 3-Bromo-3-methylpentanoic acid.

Scientific Research Applications

3-Hydroxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-methylpentanoic acid
  • 3-Hydroxy-3-methylglutaric acid
  • 3-Hydroxy-3-methylpentanedioic acid

Uniqueness

3-Hydroxy-3-methylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGHVPSZIWXTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933847
Record name 3-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150-96-9
Record name 3-Hydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 3-hydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-3-methylvaleric Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 3-Hydroxy-3-methylpentanoic acid in cholesterol biosynthesis?

A1: this compound is structurally similar to mevalonic acid, a key precursor in the biosynthesis of cholesterol. Research has focused on synthesizing and evaluating mevalonic acid analogs, including this compound, as potential inhibitors of this pathway [1].

Q2: Did this compound itself prove to be an effective inhibitor of cholesterol biosynthesis?

A2: While designed as a potential inhibitor, this compound did not demonstrate significant inhibitory effects on cholesterol synthesis in rat liver slices or on HMG-CoA reductase activity in vitro [1]. This suggests that the 5-hydroxyl group present in mevalonic acid plays a crucial role in its biological activity within this pathway.

Q3: Were any derivatives of this compound found to impact lipid profiles?

A3: Interestingly, a cyclic derivative of this compound, 4-hydroxy-4-(4-chlorophenyl)-2-piperidone (III b), was found to increase high-density lipoprotein (HDL) levels in normolipemic rats [1]. This finding highlights the potential for structural modifications within this class of compounds to influence lipid metabolism through mechanisms that may differ from direct cholesterol biosynthesis inhibition.

Q4: How does the chemical environment influence the reactivity of isoleucine, a compound structurally related to this compound?

A4: Research on the deamination of isoleucine and its esters, which share structural similarities with this compound, reveals that reaction outcomes are influenced by the surrounding chemical environment [2]. Specifically, the presence of micelles, formed by varying the ester chain length or counterions, can alter the stereochemistry of substitution and rearrangement reactions. This highlights the importance of considering the microenvironment when studying the reactivity and potential biological interactions of compounds like this compound.

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